molecular formula C7H3BrFN B6237622 5-bromo-2-ethynyl-3-fluoropyridine CAS No. 2355724-10-4

5-bromo-2-ethynyl-3-fluoropyridine

Cat. No. B6237622
CAS RN: 2355724-10-4
M. Wt: 200
InChI Key:
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Description

5-Bromo-2-ethynyl-3-fluoropyridine is a biochemical reagent . It is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .


Synthesis Analysis

The synthesis of fluorinated pyridines involves various methods . For instance, 2-Bromo-5-fluoropyridine can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethynyl-3-fluoropyridine is represented by the SMILES string C#CC1=NC=C(Br)C=C1F .


Chemical Reactions Analysis

Polyhalogenated pyridines and pyrimidines can undergo a metal-free, highly site-selective C–N bond-forming reaction . The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .


Physical And Chemical Properties Analysis

5-Bromo-2-ethynyl-3-fluoropyridine has a refractive index of 1.5325 . It has a boiling point of 162-164 °C at 750 mmHg and a density of 1.71 g/mL at 25 °C .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Halogenated pyridines have a wide utility for organic synthesis . They are important building blocks for bioactive medicinal molecules, advanced materials, and organometallic catalysts . Therefore, the development of new synthetic methods and applications for these compounds is a promising area of research.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-ethynyl-3-fluoropyridine can be achieved through a multi-step process involving the introduction of the bromine, ethynyl, and fluorine functional groups onto a pyridine ring.", "Starting Materials": [ "2-chloro-5-bromopyridine", "sodium ethynide", "diethylaminosulfur trifluoride", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: 2-chloro-5-bromopyridine is treated with sodium ethynide in acetonitrile to form 5-bromo-2-ethynylpyridine.", "Step 2: 5-bromo-2-ethynylpyridine is then reacted with diethylaminosulfur trifluoride in the presence of potassium carbonate in acetonitrile to introduce the fluorine atom at the 3-position of the pyridine ring, yielding 5-bromo-2-ethynyl-3-fluoropyridine.", "Step 3: The crude product is purified by column chromatography using a mixture of acetonitrile and water as the eluent." ] }

CAS RN

2355724-10-4

Product Name

5-bromo-2-ethynyl-3-fluoropyridine

Molecular Formula

C7H3BrFN

Molecular Weight

200

Purity

95

Origin of Product

United States

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